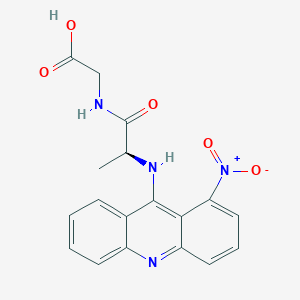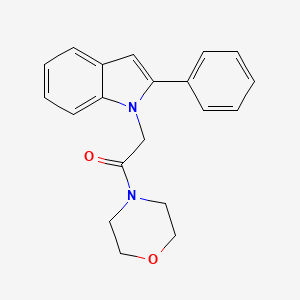
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by its hexahydroquinazolinone core structure, which is substituted with two phenyl groups at the 1 and 2 positions. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 2-aminobenzophenone and benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired quinazolinone compound.
Reaction Conditions:
Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Temperature: Typically between 80-120°C
Solvent: Common solvents include ethanol, methanol, or toluene
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: Lacks the hexahydro structure and phenyl substitutions.
2-Phenylquinazolin-4(3H)-one: Similar structure but with only one phenyl group.
1,2-Diphenylquinazolin-4(3H)-one: Similar structure but without the hexahydro component.
Uniqueness
1,2-Diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its hexahydroquinazolinone core and dual phenyl substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62582-96-1 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1,2-diphenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one |
InChI |
InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12,19H,7-8,13-14H2,(H,21,23) |
Clé InChI |
UTFGXERILXKBDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)NC(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



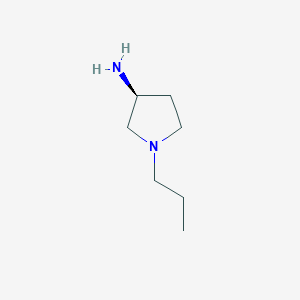

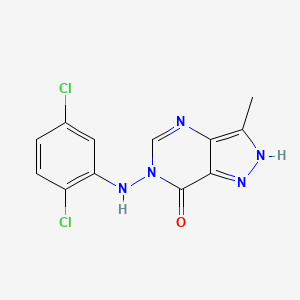
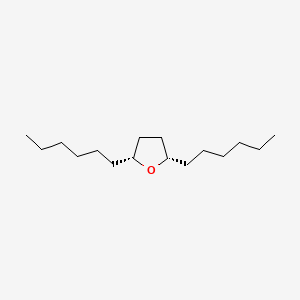
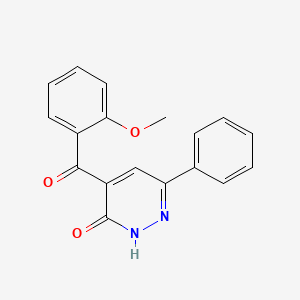
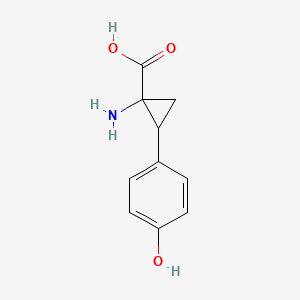
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
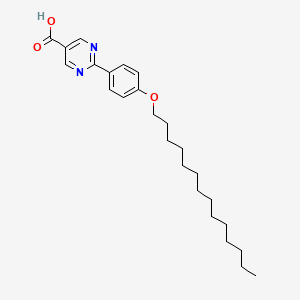
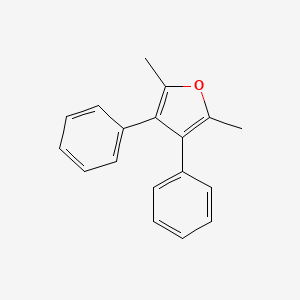
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

